molecular formula C21H20N2O5 B11992820 Propyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate

Propyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate

Cat. No.: B11992820
M. Wt: 380.4 g/mol
InChI Key: ZUSGJLWWBSVTGN-UHFFFAOYSA-N
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Description

Propyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the quinoline moiety in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the acylation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline with a suitable acyl chloride to form an intermediate. This intermediate is then reacted with propyl 2-aminobenzoate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction can produce alcohol derivatives .

Scientific Research Applications

Propyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Propyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to antimicrobial effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the quinoline moiety with the benzoate ester makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

propyl 2-[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]benzoate

InChI

InChI=1S/C21H20N2O5/c1-3-12-28-21(27)13-8-4-6-10-15(13)22-19(25)17-18(24)14-9-5-7-11-16(14)23(2)20(17)26/h4-11,24H,3,12H2,1-2H3,(H,22,25)

InChI Key

ZUSGJLWWBSVTGN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C)O

Origin of Product

United States

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